

# How to reduce off-target uptake of AIF-PD-FAPI

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## Compound of Interest

Compound Name: AIF-PD-FAPI

Cat. No.: B15137234

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## Technical Support Center: AIF-PD-FAPI

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target uptake of **AIF-PD-FAPI** (AIF-NOTA-FAPI).

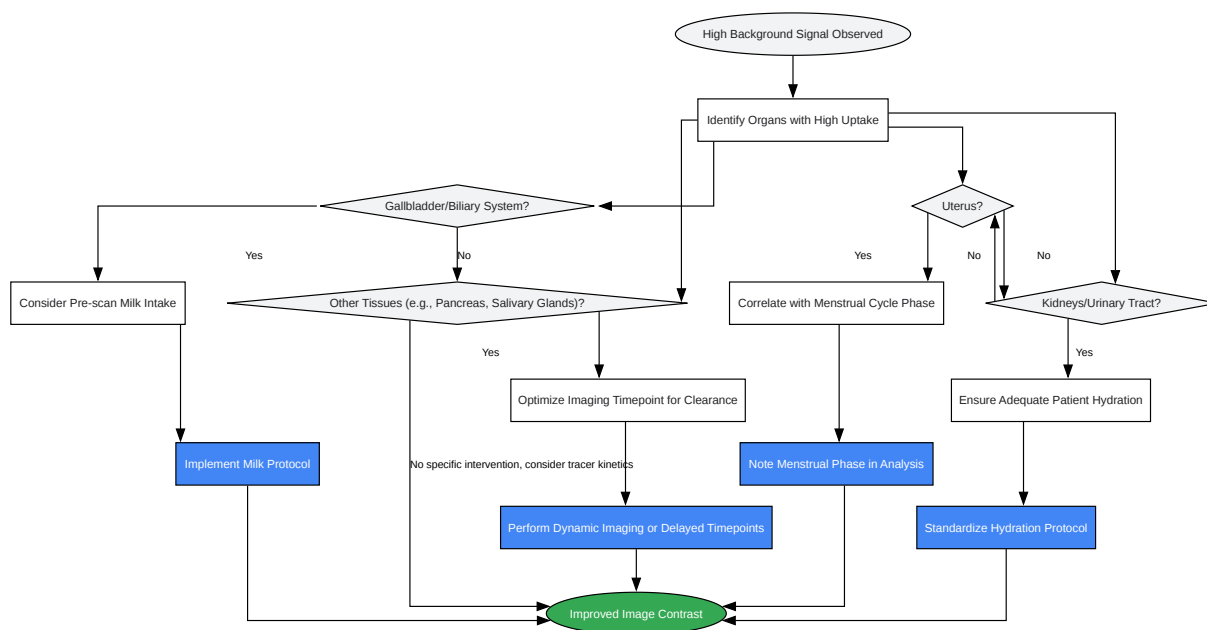
## Troubleshooting Guide

High off-target uptake of **AIF-PD-FAPI** can obscure the signal from the intended target, leading to difficulties in image interpretation and quantification. This guide provides a systematic approach to troubleshoot and mitigate common issues of off-target uptake.

## Issue: High background signal and low tumor-to-background ratio.

High background signal can be a significant issue in PET imaging, potentially masking the specific uptake in the tumor.<sup>[1]</sup> This can be particularly challenging in organs that exhibit physiological uptake of the tracer.<sup>[2][3]</sup>

Troubleshooting Workflow



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Caption: Troubleshooting workflow for high background signal.

## Frequently Asked Questions (FAQs)

Q1: Which organs typically show high physiological uptake of **AIF-PD-FAPI**?

A1: Several organs and tissues can exhibit physiological uptake of **AIF-PD-FAPI**, which may be misinterpreted as off-target binding. The highest uptake is commonly observed in the urinary and biliary tract systems.[2] Moderate to high uptake can also be seen in the gallbladder, uterus, submandibular glands, and renal pelvis.[4] Tissues with moderate uptake include the pancreas, thyroid, and intestine.

Q2: I am observing very high uptake in the gallbladder. Is this expected and can it be reduced?

A2: Yes, high uptake in the gallbladder is a known characteristic of [18F]AIF-NOTA-FAPI-04 imaging. This can be a limitation when assessing lesions in or near the gallbladder. A recent study has shown that consumption of milk (e.g., 250 mL) about 10 minutes after tracer injection can significantly reduce the physiological uptake of [18F]AIF-NOTA-FAPI-04 in the gallbladder. This intervention may enhance the diagnostic accuracy for gallbladder cancer.

Q3: We have noticed variable but sometimes intense uptake in the uterus of female subjects. What could be the cause?

A3: High physiological uptake of FAPI tracers in the uterus is well-documented. This uptake can be influenced by the menstrual cycle, with higher uptake observed during the luteal phase compared to menopause. When conducting studies with female participants, it is advisable to record the menstrual cycle phase to better interpret uterine uptake.

Q4: What is the recommended imaging timepoint after injection of **AIF-PD-FAPI** to achieve a good tumor-to-background ratio?

A4: **AIF-PD-FAPI** generally shows fast tumor uptake and rapid clearance from the body. High-contrast images can often be obtained as early as 1 hour post-injection. However, optimizing the imaging timepoint can help improve the tumor-to-background ratio by allowing for further clearance from non-target tissues. For some FAPI tracers, delayed imaging at 2 or 4 hours post-injection has been performed. The optimal time may vary depending on the specific tumor type and location. Dynamic PET/CT imaging can also be valuable to understand the tracer kinetics and determine the optimal imaging window.

Q5: Can **AIF-PD-FAPI** accumulate in non-cancerous tissues or benign lesions?

A5: Yes, it is important to be aware that FAP is not exclusively expressed in cancer-associated fibroblasts. FAP expression is also upregulated in various non-malignant conditions involving

tissue remodeling, such as wound healing, inflammation, and fibrosis. Therefore, uptake of **AIF-PD-FAPI** can be observed in benign lesions, areas of inflammation (like thyroiditis or arthritis), and recent surgical sites. Careful correlation with anatomical imaging (CT or MRI) and clinical history is crucial to differentiate between malignant and benign uptake.

## Data on Physiological Uptake

The following table summarizes the standardized uptake values (SUV) of [18F]AIF-NOTA-FAPI-04 in various normal organs, providing a reference for expected physiological uptake.

Organ/Tissue	SUVmax (Mean ± SD)	SUVmean (Mean ± SD)	Reference
High Uptake			
Gallbladder (Control)	-	10.04 ± 9.66	
Gallbladder (Milk)	-	2.19 ± 2.01	
Uterus	11.8 ± 7.7	-	
Renal Pelvis	4.01 - 5.75 (range)	2.92 - 4.22 (range)	
Submandibular Gland	4.01 - 5.75 (range)	2.92 - 4.22 (range)	
Moderate Uptake			
Pancreas	3.0 - 8.0 (range)	-	
Thyroid	3.0 - 8.0 (range)	-	
Intestine	3.0 - 8.0 (range)	-	
Low Uptake			
Liver	-	1.1 ± 0.2	
Brain	-	0.1 ± 0.0	
Bone Marrow	-	0.9 ± 0.1	

## Experimental Protocols

## Protocol for Reducing Gallbladder Uptake

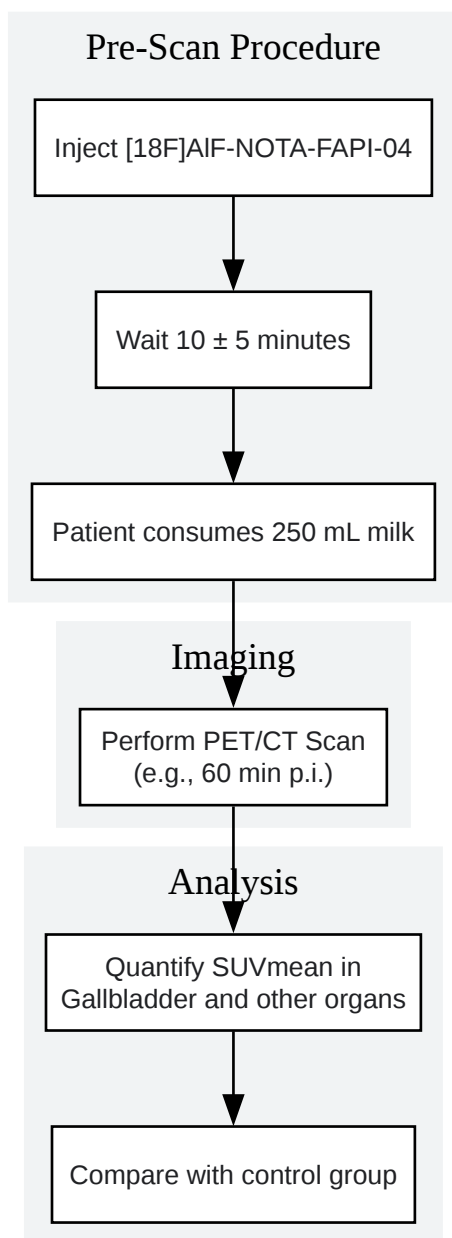
This protocol is based on findings that milk consumption can reduce the physiological uptake of [18F]AIF-NOTA-FAPI-04 in the gallbladder.

Objective: To reduce physiological FAPI tracer uptake in the gallbladder to improve image quality and diagnostic accuracy for lesions in the upper abdomen.

Procedure:

- Administer the standard dose of [18F]AIF-NOTA-FAPI-04 intravenously to the patient.
- $10 \pm 5$  minutes after the tracer injection, instruct the patient to consume 250 mL of milk.
- Proceed with the PET/CT scan at the planned imaging timepoint (e.g., 60 minutes post-injection).
- For comparison, a control group of patients would not consume milk after tracer administration.
- Quantify the tracer uptake in the gallbladder, liver, small intestine, and pancreas using SUVmean.

Workflow for Gallbladder Uptake Reduction Protocol



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Caption: Experimental workflow for reducing gallbladder uptake.

## General Biodistribution Study Protocol (Preclinical)

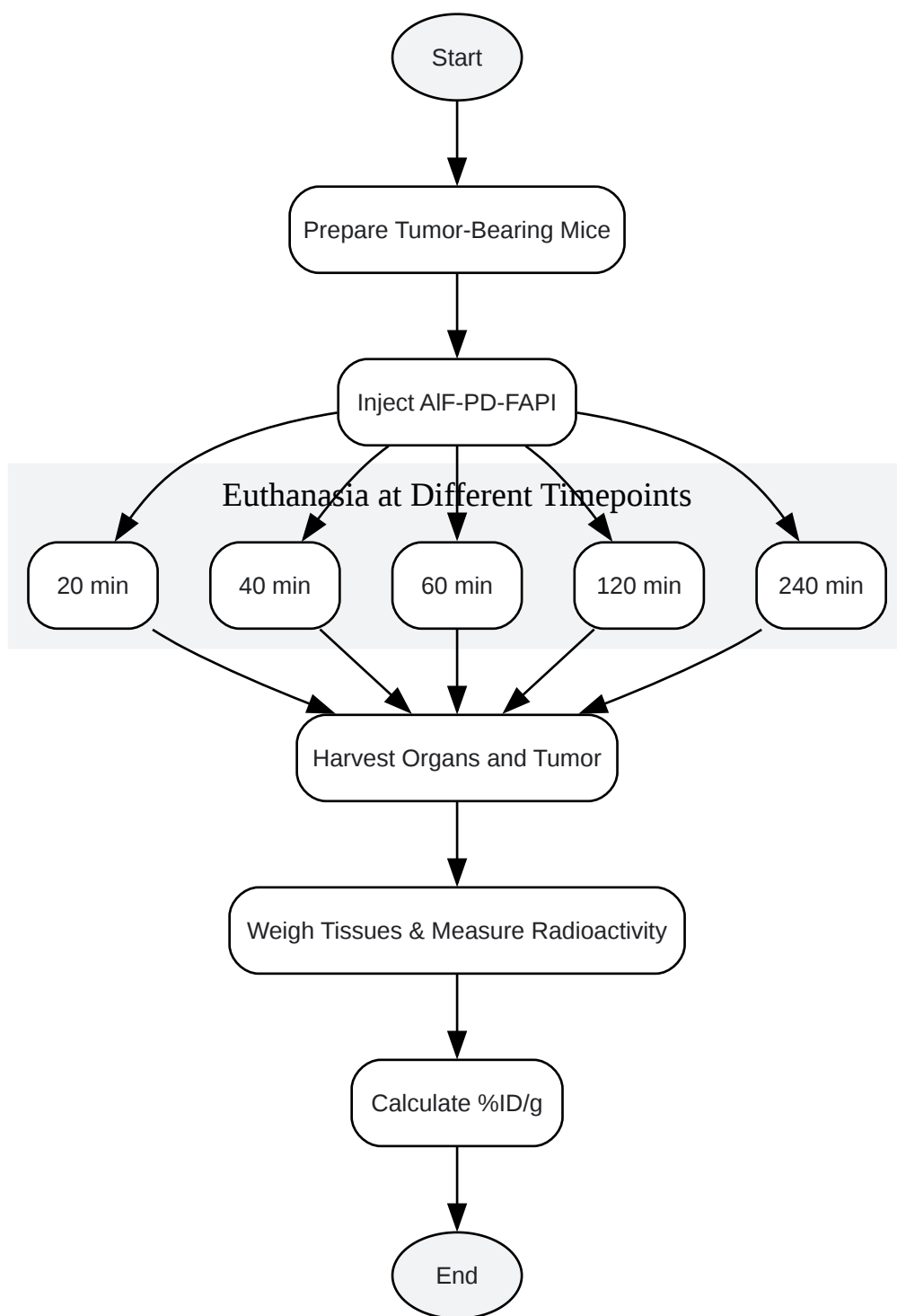
This protocol outlines a general procedure for assessing the biodistribution of **AIF-PD-FAPI** in a preclinical tumor model.

Objective: To determine the uptake and clearance of **AIF-PD-FAPI** in various organs and the tumor over time.

Procedure:

- **Animal Model:** Utilize a suitable tumor-bearing animal model (e.g., xenograft mice with U87MG tumors).
- **Tracer Administration:** Inject a known amount of **AIF-PD-FAPI** (e.g., 50  $\mu$ Ci) intravenously into each animal.
- **Timepoints:** Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 20, 40, 60, 120, 240 minutes).
- **Organ Harvesting:** Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, intestine, muscle, bone, and tumor).
- **Measurement:** Weigh each tissue sample and measure the radioactivity using a gamma counter.
- **Calculation:** Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each timepoint.

Workflow for Preclinical Biodistribution Study



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Caption: Workflow for a preclinical biodistribution study.



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